(5-Chloro-1-benzothiophen-2-yl)methanol

Lipophilicity Drug-likeness Physicochemical property comparison

Sourcing unreliable heterocyclic building blocks stalls your SAR campaigns. Secure this validated 5-chlorobenzothiophene-methanol intermediate to guarantee reproducible potency in your aldose reductase inhibitor program. - Validated ALR2 Activity: Achieve IC₅₀ = 250 nM potency in phthalazinone-acetic acid derivatives. - Versatile Chemistry: Use the hydroxymethyl handle for direct N-alkylation or exploit the open C3 position for late-stage diversification via Pd-catalyzed cross-coupling. - Supply Chain Confidence: Available at 95+% purity with comprehensive analytical QC (NMR, HPLC).

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
CAS No. 13771-71-6
Cat. No. B169978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1-benzothiophen-2-yl)methanol
CAS13771-71-6
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(S2)CO
InChIInChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
InChIKeyFCOZSABHIQGAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1-benzothiophen-2-yl)methanol (CAS 13771-71-6): A 5-Chloro-Substituted Benzothiophene-2-methanol Building Block for Medicinal Chemistry and Agrochemical Synthesis


(5-Chloro-1-benzothiophen-2-yl)methanol (CAS 13771-71-6) is a heterocyclic building block belonging to the benzothiophene class, characterized by a chloro substituent at the 5-position of the benzene ring and a hydroxymethyl group at the 2-position of the thiophene ring [1]. With a molecular formula of C₉H₇ClOS and a molecular weight of 198.67 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex biologically active molecules, including aldose reductase inhibitors and pesticidal esters [2][3]. It is commercially available from multiple global suppliers at standard purities of ≥95% [1].

Why Generic Substitution of (5-Chloro-1-benzothiophen-2-yl)methanol with Unsubstituted or Positional Isomer Analogs Fails in Drug Discovery and Agrochemical Synthesis


Substituting (5-chloro-1-benzothiophen-2-yl)methanol with the unsubstituted benzo[b]thiophene-2-methanol or a positional isomer (e.g., 3-chloro variant) alters both the physicochemical profile and the downstream biological activity of derived compounds in ways that are not interchangeable. The 5-chloro substituent increases the computed XLogP3 from 2.1 (unsubstituted analog, CAS 17890-56-1) to 2.7 [1], directly impacting membrane permeability and metabolic stability of final drug candidates. Moreover, the electron-withdrawing nature and steric profile of chlorine at the 5-position differentially influence reactivity in cross-coupling reactions compared to the 3-chloro isomer [2]. Critically, when incorporated into phthalazinone-based aldose reductase inhibitors, the 5-chlorobenzothiophene-2-ylmethyl moiety confers nanomolar potency (IC₅₀ = 250 nM) [3], whereas alternative heterocyclic surrogates in the same series exhibit widely divergent activity profiles [4]. These quantitative structure-activity relationships underscore that the specific substitution pattern is not a trivial choice but a determinant of pharmacological outcome.

Quantitative Differentiation Evidence for (5-Chloro-1-benzothiophen-2-yl)methanol (CAS 13771-71-6): Property, Reactivity, and Biological Utility Comparisons vs. Closest Analogs


Increased Lipophilicity (ΔLogP +0.6) vs. Unsubstituted Benzo[b]thiophene-2-methanol Enhances Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 2.7, compared to 2.1 for the unsubstituted analog benzo[b]thiophene-2-methanol (CAS 17890-56-1), representing a ΔLogP increase of +0.6 [1][2]. This 0.6 log unit increase in lipophilicity—attributable to the 5-chloro substituent—places the compound within a more favorable range for passive membrane permeability while remaining below the upper LogP threshold commonly associated with poor solubility and metabolic liability. The hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (1) are identical between the two compounds, indicating that the LogP shift is the principal differentiating physicochemical feature [1].

Lipophilicity Drug-likeness Physicochemical property comparison

Derived Aldose Reductase Inhibitor Achieves Nanomolar Potency (IC₅₀ = 250 nM): Building Block Provenance for Bioactive Phthalazinone Scaffolds

When (5-chloro-1-benzothiophen-2-yl)methanol is used to construct the phthalazinone-acetic acid derivative [3-(5-Chloro-benzo[b]thiophen-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid (CHEMBL141135), the resulting compound demonstrates in vitro inhibitory activity against human placental aldose reductase with an IC₅₀ of 250 nM [1]. This potency is achieved within a broader SAR program where alternative heterocyclic surrogates for the benzothiazole side chain of zopolrestat spanned IC₅₀ values ranging from 3.2 × 10⁻⁹ M (benzoxazole series, Compound 124) to 5.2 × 10⁻⁸ M (thioanilide, Compound 195) [2]. While the 5-chlorobenzothiophene-derived compound is not the most potent in the series, its 250 nM IC₅₀ places it in a therapeutically relevant potency range and validates the benzothiophene core as a competent surrogate for benzothiazole.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Molecular Weight Differentiation (ΔMW +34.45 g/mol vs. Unsubstituted Analog) Influences Drug-Likeness and Downstream Physicochemical Space

The target compound has a molecular weight of 198.67 g/mol, compared to 164.22 g/mol for the unsubstituted benzo[b]thiophene-2-methanol (CAS 17890-56-1), representing a ΔMW of +34.45 g/mol [1][2]. This increase places the 5-chloro derivative closer to the upper boundary of the 'rule-of-three' guidelines for fragment-based screening (MW < 300) but still well within lead-like chemical space (MW < 350). In comparison, the 5-fluoro analog (CAS 13771-73-8) has a molecular weight of 182.21 g/mol (ΔMW +17.99 vs. unsubstituted), while the 5-methyl analog (CAS 22962-49-8) has a molecular weight of 178.25 g/mol (ΔMW +14.03) . The heavier chlorine atom provides a distinct mass increment that can be advantageous for mass spectrometry-based detection and quantification in metabolic studies.

Molecular weight Lead-likeness Fragment-based drug discovery

Positional Isomer Differentiation: 5-Chloro vs. 3-Chloro Substitution Alters Reactivity in Cross-Coupling and Downstream Biological Profile

The 5-chloro substituent in the target compound is positioned on the benzene ring, electronically conjugated to the thiophene sulfur, whereas the 3-chloro isomer (CAS 124168-55-4) bears chlorine directly on the electron-rich thiophene ring at a position adjacent to the 2-hydroxymethyl group [1]. This positional difference has functional consequences: the 5-chloro isomer preserves the nucleophilic character of the C3 position on the thiophene ring, enabling direct C3-arylation and C3-halogenation reactions, whereas the 3-chloro isomer blocks this reactive site [2]. Studies on C2-substituted benzo[b]thiophene derivatives demonstrate that C3-chlorination can be achieved selectively using NaOCl·5H₂O in aqueous acetonitrile at 65–75 °C with variable yields (30–65%), a transformation that would not be possible with the 3-chloro analog as starting material [2]. Furthermore, the distinct electronic environment of 5-Cl vs. 3-Cl substitution yields different LogP and PSA values for derived final compounds [1].

Positional isomerism Cross-coupling reactivity Electronic effects

Patent-Validated Synthetic Utility: Key Intermediate for Pesticidal Esters and Thiolesters of Benzothienyl Acids (US 4,224,330)

U.S. Patent 4,224,330 explicitly describes (5-chloro-1-benzothiophen-2-yl)methanol as a key intermediate in the multi-step synthesis of pesticidal α-cyano-3-phenoxybenzyl esters of 2-(5-chloro-2-benzothienyl)-3-methylbutanoic acid [1]. The synthetic route proceeds from methyl 5-chlorobenzothiophene-2-carboxylate via LiAlH₄ reduction to yield the target alcohol (5-chlorobenzothiophene-2-methanol), which is subsequently converted to the corresponding aldehyde (5-chlorobenzothiophene-2-carboxaldehyde) using N-chlorosuccinimide/dimethylsulfide [1]. This aldehyde is then elaborated through a dithiane intermediate to 5-chlorobenzothiophene-2-acetic acid and ultimately to the final pesticidal ester [1]. The hydroxymethyl group at the 2-position is thus a critical synthetic handle, and the 5-chloro substituent is essential for the biological activity of the final agrochemical products.

Agrochemical intermediate Patent-validated synthesis Esterification

Prioritized Research and Industrial Application Scenarios for (5-Chloro-1-benzothiophen-2-yl)methanol (CAS 13771-71-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Aldose Reductase Inhibitor Lead Optimization for Diabetic Complication Programs

Use (5-chloro-1-benzothiophen-2-yl)methanol as a building block to synthesize phthalazinone-acetic acid derivatives targeting aldose reductase (ALR2). The 5-chlorobenzothiophene-2-ylmethyl moiety has been validated to confer IC₅₀ = 250 nM potency when incorporated into the 3,4-dihydro-4-oxo-1-phthalazineacetic acid scaffold [1]. This scaffold is structurally differentiated from the benzothiazole-based zopolrestat series and the benzoxazole series (Compound 124, IC₅₀ = 3.2 nM) [2], offering opportunities for novel IP and potentially distinct ADME profiles. The hydroxymethyl group provides a direct handle for conversion to the chloromethyl or mesyloxymethyl derivative for N-alkylation of the phthalazinone core.

Agrochemical R&D: Synthesis of Benzothienyl Ester and Thiolester Pesticides

Employ the compound as a key intermediate for the synthesis of α-cyano-3-phenoxybenzyl esters of 2-(5-chloro-2-benzothienyl)-3-methylbutanoic acid, as described in U.S. Patent 4,224,330 [3]. The synthetic sequence—reduction of methyl 5-chlorobenzothiophene-2-carboxylate to the alcohol, oxidation to the aldehyde, dithiane homologation to the acetic acid, alkylation, and esterification—is demonstrated at multi-gram scale. The 5-chloro substituent is essential for the target pesticidal activity profile of the final ester products.

Fragment-Based Drug Discovery (FBDD): Halogen Series Exploration of Benzothiophene Cores

Use (5-chloro-1-benzothiophen-2-yl)methanol alongside its 5-fluoro (CAS 13771-73-8, MW 182.21), 5-methyl (CAS 22962-49-8, MW 178.25), and unsubstituted (CAS 17890-56-1, MW 164.22) analogs to systematically probe halogen and substituent effects on target binding [4]. The computed XLogP3 gradient across the series (2.1 for H → 2.5 for F → 2.7 for Cl) provides a rational basis for correlating lipophilicity with binding affinity and selectivity. With MW = 198.67 g/mol, the 5-chloro compound remains within fragment rule-of-three space while offering a mass increment that facilitates MS-based detection in biochemical assays.

Synthetic Methodology Development: C3-Functionalization of C2-Substituted Benzothiophenes

Utilize (5-chloro-1-benzothiophen-2-yl)methanol as a substrate for C3-selective functionalization reactions, exploiting the availability of the C3 position for direct arylation or halogenation [5]. Unlike the 3-chloro isomer (CAS 124168-55-4), where the C3 position is blocked, the 5-chloro isomer allows chemists to introduce additional diversity at C3 via palladium-catalyzed cross-coupling or electrophilic halogenation (e.g., using NaOCl·5H₂O, yielding 30–65% C3-chlorinated products) [5]. This makes the compound a versatile scaffold for constructing more highly substituted benzothiophene libraries.

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